molecular formula C13H19FN2O3 B12092665 tert-Butyl (2-(4-amino-2-fluorophenoxy)ethyl)carbamate

tert-Butyl (2-(4-amino-2-fluorophenoxy)ethyl)carbamate

Cat. No.: B12092665
M. Wt: 270.30 g/mol
InChI Key: MRRLMDQSPJDNNL-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-amino-2-fluorophenoxy)ethyl)carbamate is an organic compound with the molecular formula C13H19FN2O3 It is a derivative of carbamate, featuring a tert-butyl group, an amino group, and a fluorophenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(4-amino-2-fluorophenoxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(4-amino-2-fluorophenoxy)ethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4-amino-2-fluorophenoxy)ethyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (2-(4-amino-2-fluorophenoxy)ethyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-amino-2-fluorophenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenoxyethyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-(4-amino-2-fluorophenoxy)ethyl)carbamate is unique due to the presence of both an amino group and a fluorine atom on the phenoxyethyl moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C13H19FN2O3

Molecular Weight

270.30 g/mol

IUPAC Name

tert-butyl N-[2-(4-amino-2-fluorophenoxy)ethyl]carbamate

InChI

InChI=1S/C13H19FN2O3/c1-13(2,3)19-12(17)16-6-7-18-11-5-4-9(15)8-10(11)14/h4-5,8H,6-7,15H2,1-3H3,(H,16,17)

InChI Key

MRRLMDQSPJDNNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)N)F

Origin of Product

United States

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